molecular formula C8H13Cl2N3 B11759613 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride

6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride

Cat. No.: B11759613
M. Wt: 222.11 g/mol
InChI Key: PVSZGCQTXFUHAE-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride (CAS 2096419-54-2) is a high-purity chemical compound with the molecular formula C8H13Cl2N3 and a molecular weight of 222.11 g/mol . This diamine-functionalized cyclopentapyridine derivative serves as a valuable building block in medicinal chemistry and pharmaceutical research. The structure features a fused cyclopenta[c]pyridine core, which is a privileged scaffold in drug discovery. The presence of two amine groups, including one on the bridgehead carbon, makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly through condensation and nucleophilic substitution reactions. While specific mechanistic studies on this exact compound are limited, related 6,7-dihydro-5H-pyrrolo and cyclopenta pyridine derivatives have been identified as key scaffolds in the development of allosteric modulators for therapeutic targets, such as the M4 muscarinic acetylcholine receptor . Research into such modulators is relevant for investigating new treatments for central nervous system disorders, including psychiatric and cognitive diseases . Furthermore, nitrogen-containing heterocycles like this are of significant interest in materials science, where they can be utilized as functionalized organic linkers in the construction of advanced porous materials, such as Metal-Organic Frameworks (MOFs) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13Cl2N3

Molecular Weight

222.11 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridine-1,7-diamine;dihydrochloride

InChI

InChI=1S/C8H11N3.2ClH/c9-6-2-1-5-3-4-11-8(10)7(5)6;;/h3-4,6H,1-2,9H2,(H2,10,11);2*1H

InChI Key

PVSZGCQTXFUHAE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C(=NC=C2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Key Steps:

  • Knoevenagel Condensation : Cyclopentanone reacts with aromatic aldehydes to form diarylidenecyclopentanone precursors.

  • Michael Addition : Propanedinitrile undergoes nucleophilic attack on the α,β-unsaturated ketone.

  • Cyclization : Alkoxide-mediated intramolecular cyclization forms the pyridine ring, followed by dehydration.

Typical Conditions :

  • Catalyst: Sodium methoxide (NaOMe) or ethoxide (NaOEt)

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (~80°C)

  • Yield: 85–95% for intermediates.

Post-Functionalization:

The nitrile groups in intermediates like 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile are reduced to primary amines using LiAlH4 or catalytic hydrogenation (H₂/Pd-C). Subsequent treatment with HCl yields the dihydrochloride salt.

Reductive Amination of Bicyclic Ketones

Reductive amination offers a direct route to introduce amine groups into the cyclopenta[c]pyridine scaffold. This method is exemplified in the synthesis of related diazepane derivatives.

Procedure:

  • Ketone Activation : The cyclopenta[c]pyridin-5-one intermediate is treated with an excess of ammonia or a primary amine.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) or NaBH(OAc)₃ selectively reduces the imine intermediate.

Optimized Conditions :

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Temperature: Room temperature (20–25°C)

  • Yield: 70–90% for secondary amines.

Acidification to Dihydrochloride:

The free base is dissolved in anhydrous ether and treated with HCl gas or concentrated hydrochloric acid to precipitate the dihydrochloride salt.

Multi-Step Synthesis from Pyridine Precursors

A modular approach starts with substituted pyridines, leveraging cross-coupling and cyclization reactions.

Example Pathway:

  • Suzuki-Miyaura Coupling : 4-Chloropyridine derivatives react with boronic acids to install aryl groups.

  • Ring-Closing Metathesis : Grubbs catalyst facilitates the formation of the cyclopentane ring.

  • Amination : Palladium-catalyzed Buchwald-Hartwig amination introduces the 1,7-diamine groups.

Critical Parameters :

  • Catalyst: Pd₂(dba)₃/Xantphos for amination

  • Ligand: BINAP or BrettPhos

  • Solvent: Toluene or dioxane

  • Yield: 60–75% for final diamine.

Catalytic Oxidation Followed by Amination

Manganese-catalyzed oxidation of CH₂ groups adjacent to pyridine moieties generates ketone intermediates, which are subsequently aminated.

Oxidation Step:

  • Catalyst: Mn(OTf)₂

  • Oxidant: tert-Butyl hydroperoxide (t-BuOOH)

  • Solvent: Water or tert-butanol

  • Temperature: 25°C

  • Yield: 80–95% for ketones.

Reductive Amination:

The ketone undergoes reductive amination with ammonium acetate and NaBH₃CN to produce the diamine, followed by HCl salt formation.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)
CyclocondensationHigh atom economy, scalableRequires nitrile reduction step70–85
Reductive AminationMild conditions, stereoselectiveLimited to secondary amines75–90
Multi-Step SynthesisModular, diverse substitution patternsCostly catalysts, multi-step60–75
Catalytic OxidationEco-friendly (aqueous conditions)Specific to ketone precursors80–95

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

6,7-Dihydro-5H-cyclopenta[c]pyridine derivatives have been explored for their pharmacological properties. Research indicates that these compounds can act as inhibitors for various biological targets, particularly in the treatment of neurological disorders and cancer.

  • Case Study : A study demonstrated that derivatives of this compound exhibited promising activity against specific cancer cell lines, suggesting potential as anticancer agents. The mechanism of action involves the modulation of signaling pathways critical for tumor growth and survival .

Corrosion Inhibition

Recent studies have highlighted the effectiveness of 6,7-Dihydro-5H-cyclopenta[c]pyridine derivatives as corrosion inhibitors for metals in acidic environments.

  • Research Findings : The synthesized derivatives were tested in a molar sulfuric acid medium, showing superior inhibition efficiency through electrochemical measurements and surface morphology analysis. These compounds act as mixed-type inhibitors, effectively protecting steel alloys from corrosion .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals.

  • Synthesis Methodology : A novel method involving cyclocondensation reactions has been developed to create new derivatives with enhanced biological activities. The use of sodium alkoxide solutions has proven effective in facilitating these reactions .

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural Differences and Implications

Core Ring Fusion Position
  • Target Compound : Cyclopentane fused to pyridine at the [c] position. This fusion alters electron distribution and steric accessibility compared to [b]-fused analogs.
  • Cyclopenta[b]pyridine Derivatives (e.g., –7): Pyridine fused at the [b] position, resulting in distinct electronic environments. For example, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride () has a single amine at position 7, whereas the target compound features diamines at positions 1 and 7 .
Substituent Variability
  • Target Compound : 1,7-Diamine groups with dihydrochloride counterions.
  • Analog 1 : 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride () has a methanamine group at position 3, leading to increased molecular weight (221.13 g/mol vs. ~221 g/mol estimated for the target) and altered steric effects .
  • Analog 2 : CAPD derivatives () feature nitrile groups at position 3, enhancing corrosion inhibition efficiency (97.7%) via adsorption .
Chirality
  • (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride () highlights the role of stereochemistry in biological activity. The target compound’s diamine configuration (if chiral) could further differentiate its interactions .

Physicochemical Properties

Property Target Compound (Estimated) 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine HCl () (6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine diHCl ()
Molecular Formula C₈H₁₂Cl₂N₃ C₈H₁₁ClN₂ C₉H₁₄Cl₂N₂
Molecular Weight (g/mol) ~221 170.64 221.13
Amine Positions 1,7 7 3 (methanamine)
Hydrochloride Content Dihydrochloride Monohydrochloride Dihydrochloride
Key Applications Not specified (potential corrosion/pharma) Not specified Not specified

Functional Performance

Corrosion Inhibition
  • CAPD Derivatives (): Achieve 97.7% inhibition efficiency in sulfuric acid via mixed physical/chemical adsorption on carbon steel. Adsorption follows the Langmuir isotherm .
  • Target Compound : The diamine groups could enhance adsorption through multiple binding sites, but steric hindrance from the [c]-fusion might reduce surface coverage compared to [b]-fused analogs.
Computational Insights
  • Density Functional Theory (DFT) and Monte Carlo (MC) simulations () correlate inhibitor efficiency with molecular structure. The target’s electronic profile (e.g., amine basicity, charge distribution) would require similar computational validation .

Biological Activity

6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride (CAS No. 2096419-54-2) is a chemical compound with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H12_{12}ClN3_3
  • Molecular Weight : 185.66 g/mol
  • CAS Number : 2096419-54-2

Research indicates that compounds similar to 6,7-Dihydro-5H-cyclopenta[c]pyridine derivatives exhibit various biological activities. These include:

  • Antiviral Activity : Some derivatives have shown promise as antiviral agents by inhibiting viral replication. For instance, the compound has been evaluated for its efficacy against respiratory syncytial virus (RSV), demonstrating an effective dose (EC50_{50}) range between 5–28 μM in inhibiting viral replication .
  • Antitumor Activity : Studies have indicated that certain analogs can exhibit cytotoxic effects against various cancer cell lines. A notable example includes a derivative that showed significant inhibition of cell proliferation in human cancer cells with IC50_{50} values in the micromolar range .

Antiviral Studies

A recent study highlighted the antiviral potential of related compounds, where a derivative exhibited an EC50_{50} of approximately 0.12 mmol/L against RSV, outperforming ribavirin in terms of efficacy . This suggests that further exploration into the structure-activity relationship (SAR) of these compounds could yield more effective antiviral agents.

Antitumor Activity

In a comprehensive screening of various heterocyclic compounds, derivatives similar to 6,7-Dihydro-5H-cyclopenta[c]pyridine were found to possess significant antitumor activity. One study reported an IC50_{50} value of 9.19 μM against specific cancer cell lines, indicating a strong potential for development into therapeutic agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEC50_{50}/IC50_{50} (μM)Reference
6,7-Dihydro-5H-cyclopenta[c]pyridineAntiviral5–28
Derivative AAntitumor9.19
Derivative BAntiviral0.12

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure fume hoods are used to minimize inhalation risks .
  • Storage : Store in airtight containers under inert gas (nitrogen/argon) at 2–8°C to prevent degradation. Avoid exposure to moisture or reactive substances .
  • Emergency Response : For accidental exposure, flush eyes/skin with water for 15 minutes and seek immediate medical attention. In case of ingestion, administer activated charcoal (1 g/kg body weight) and contact a poison control center .

Q. How can researchers synthesize and characterize derivatives of 6,7-dihydro-5H-cyclopenta[c]pyridine scaffolds?

  • Methodological Answer :

  • Synthesis : Utilize multi-step reactions, such as cyclocondensation of substituted cyclopentanones with ammonia derivatives under reflux conditions. For example, thiophene-substituted derivatives can be synthesized via Friedel-Crafts alkylation followed by ring-closing reactions .
  • Characterization : Confirm structures using FT-IR (to identify functional groups like C=N stretches at ~1650 cm⁻¹), ¹H/¹³C NMR (to resolve aromatic protons and cyclopentane ring carbons), and mass spectrometry (for molecular ion validation) .

Q. What solvents are optimal for dissolving this compound, and how does pH affect its stability?

  • Methodological Answer :

  • Solubility : The compound is polar due to its dihydrochloride salt form. Test solubility in DMSO (high solubility for stock solutions) or aqueous buffers (e.g., PBS at pH 7.4) with sonication.
  • pH Stability : Conduct accelerated stability studies by incubating the compound at varying pH levels (2–10) and temperatures (25–40°C). Monitor degradation via HPLC-UV at 254 nm to identify optimal storage buffers .

Advanced Research Questions

Q. How can computational modeling guide the design of 6,7-dihydro-5H-cyclopenta[c]pyridine derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities of derivatives (e.g., thiophene- or halogen-substituted analogs) to target receptors (e.g., kinases or GPCRs). Validate predictions with in vitro assays.
  • QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups at position 4) with activity data to derive predictive models. For example, chloro- or bromo-substituted derivatives may enhance lipophilicity and membrane permeability .

Q. What experimental strategies resolve contradictions in reported physical properties (e.g., boiling point or pKa) of cyclopenta[c]pyridine derivatives?

  • Methodological Answer :

  • Data Validation : Replicate measurements using standardized methods (e.g., differential scanning calorimetry for melting points, potentiometric titration for pKa). For instance, predicted pKa values (e.g., 1.39 ± 0.20 ) should be cross-checked with experimental titrations in aqueous/organic solvent mixtures.
  • Environmental Controls : Ensure consistent inert gas environments during measurements to avoid oxidation artifacts, which may explain discrepancies in boiling points (e.g., 236.5 ± 40.0°C vs. literature values).

Q. How do high-pressure synthesis conditions improve yields of cyclopenta[c]pyridine-based heterocycles?

  • Methodological Answer :

  • High-Pressure Reactors : Employ autoclave systems at 10–100 bar to accelerate Diels-Alder or cycloaddition reactions. For example, scaled-up synthesis of benzo-fused derivatives achieved >90% yield under 50 bar nitrogen .
  • Green Metrics : Calculate process efficiency using E-factor (kg waste/kg product) and compare with traditional methods. High-pressure synthesis often reduces solvent waste and reaction time .

Q. What mechanistic insights explain the reactivity of 6,7-dihydro-5H-cyclopenta[c]pyridine in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in situ NMR to identify intermediates. For example, dehydrohalogenation of 2-chloro derivatives generates electrophilic sites at position 2, facilitating NAS with amines or thiols .
  • Isotopic Labeling : Use ¹⁵N-labeled ammonia to track regioselectivity in amination reactions, revealing preferential substitution at electron-deficient carbon positions .

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